
tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Descripción general
Descripción
Tert-butyl (4-bromonaphthalen-1-yl)carbamate, also known as 4-BnC, is an organic compound used in a variety of scientific applications. It is a carbamate derivative of 4-bromonaphthalene, a heterocyclic compound containing a bromine atom in the 1-position of the naphthalene ring. 4-BnC has been studied extensively in the past few decades due to its various applications in the field of synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Application in the Synthesis of Benzoquinoline Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of benzoquinoline derivatives .
Summary of the Application
The compound is used in the synthesis of benzoquinolines and benzoquinolinones via Friedländer-type condensation of aminonaphthalene carbaldehydes .
Methods of Application or Experimental Procedures
The synthesis involved the reactions of the aryllithium species, generated from 2, 7 and t-BuLi or BuLi . These were then reacted with DMF to provide the corresponding formyl derivatives . The derivative was then subjected to a bromination reaction with NBS in acetonitrile used as a solvent . The subsequent cleavage of the Boc protecting group by treatment with HCl aq afforded the desired bromoamine .
Results or Outcomes
The behavior of naphthalene derivatives in the Friedländer annulation resulted in the formation of Friedländer or non-Friedländer products . This method provided a new approach to the synthesis of quinolines and quinoline-2(1H)-ones .
Dual Protection of Amino Functions Involving Boc
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the protection of amino functions .
Summary of the Application
The compound is used in the dual protection of amino functions. Primary amines are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use case are not detailed in the source. However, it involves the use of the compound for the dual protection of amino functions .
Results or Outcomes
The outcomes of this application are products containing one or two Boc-groups resulting from dual protection of amines and amides .
Synthesis of 4-Quinolones and Quinolone Heterocycles
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of 4-quinolones and quinolone heterocycles .
Summary of the Application
The compound “1-Amino-4-bromonaphthalene” is used in catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water. It can also be used to synthesize of 4-quinolones and quinolone heterocycles .
Methods of Application or Experimental Procedures
The synthesis involves the use of the compound in catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water .
Results or Outcomes
The outcomes of this application are the synthesis of 4-quinolones and quinolone heterocycles .
Synthesis of Functionalized Quinolines and Quinolinones
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of functionalized quinolines and quinolinones .
Summary of the Application
The compound is used in the synthesis of functionalized quinolines and quinolinones via Friedländer annulation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters .
Propiedades
IUPAC Name |
tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJAGHHFQDXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937458 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
CAS RN |
168169-11-7 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



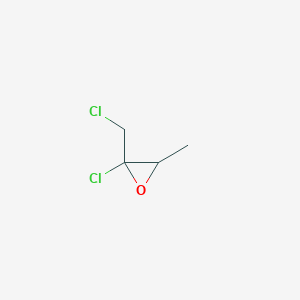
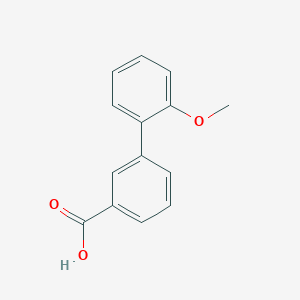
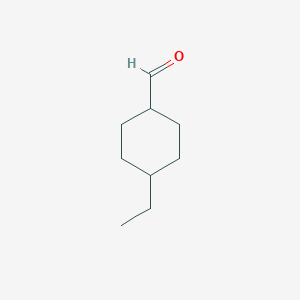
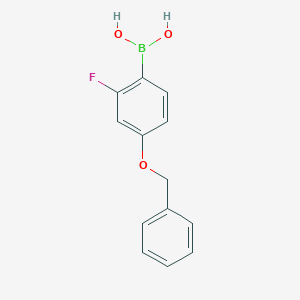
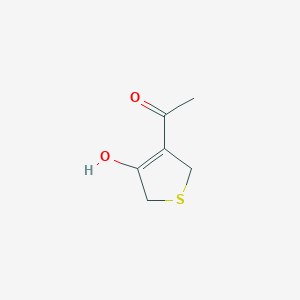
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
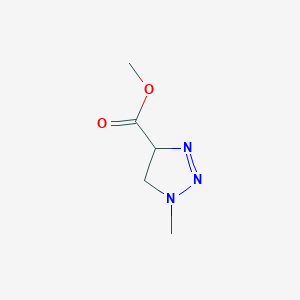
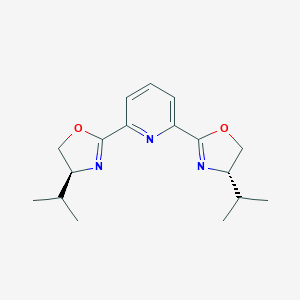

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
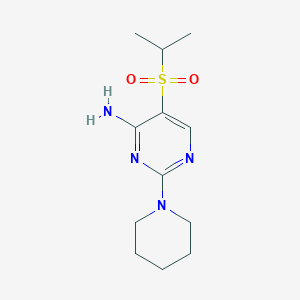
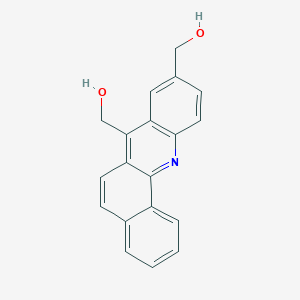
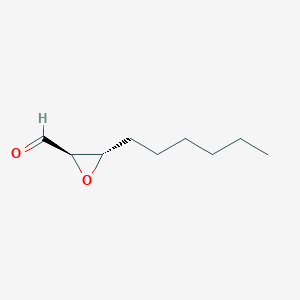
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)